3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid
Description
3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid is a chemical compound characterized by its bromo and ethoxy functional groups attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-(3-bromo-4-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO4/c1-2-16-10-4-3-7(5-8(10)12)6-9(13)11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
NDPABQZKCNOOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common approach is the bromination of 4-ethoxyphenylacetic acid followed by oxidation to introduce the oxo group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid can be compared to other similar compounds, such as:
3-(4-Bromo-3-ethoxyphenyl)-2-oxopropanoic acid: Similar structure but with a different position of the bromo and ethoxy groups.
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: The uniqueness of 3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Conclusion
3-(3-Bromo-4-ethoxyphenyl)-2-oxopropanoic acid is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
